molecular formula C14H9ClFN3 B11813144 3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B11813144
M. Wt: 273.69 g/mol
InChI Key: VKDGMLUSNLFGPN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group at the 3-position and a fluorophenyl group at the 5-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with 4-fluorobenzohydrazide under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1H-1,2,4-triazole
  • 5-(4-fluorophenyl)-1H-1,2,4-triazole
  • 3-(4-fluorophenyl)-5-(3-chlorophenyl)-1H-1,2,4-triazole

Uniqueness

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of the chlorophenyl and fluorophenyl groups on the triazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H9ClFN3

Molecular Weight

273.69 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C14H9ClFN3/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H,(H,17,18,19)

InChI Key

VKDGMLUSNLFGPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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